1-benzyl-4-chloro-3,5-dimethyl-1H-pyrazole
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Description
Synthesis Analysis
The synthesis of pyrazole compounds often involves the condensation of α, β -unsaturated carbonyl compounds with substituted hydrazines . An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .Scientific Research Applications
Molecular Structure and Reactivity
- The study of pyrazole derivatives with terephthaloyl dichloride has led to the synthesis of compounds with potential applications in coordination chemistry. These derivatives exhibit low reactivity, suggesting their suitability for developing complex chemical structures under optimal conditions (Khan et al., 2020).
Coordination Chemistry and Material Science
- Pyrazolic hybrid ligands have been synthesized and used to form metallomacrocyclic palladium(II) complexes. These complexes demonstrate unique structural and NMR properties, highlighting their potential in material science and coordination chemistry (Guerrero et al., 2008).
Analytical Chemistry Applications
- Certain pyrazoline derivatives have shown strong affinity toward divalent transition metal ions, indicating their utility in analytical chemistry for metal ion detection and recognition (Shi et al., 2007).
Supramolecular Chemistry
- The study of isomeric pyrazolo[3,4-d]pyrimidine-based molecules has contributed to understanding the influence of molecular structure on properties like dimerization, which is relevant for designing supramolecular assemblies (Avasthi et al., 2002).
Antimicrobial and Anti-inflammatory Applications
- Novel Schiff bases derived from aminophenazone and containing pyrazole moieties have been synthesized and shown moderate to good antibacterial activity, suggesting their potential in developing new antimicrobial agents (Asiri & Khan, 2010).
Luminescent Materials
- Supramolecular liquid crystals incorporating 4-aryl-1H-pyrazole units have been developed, displaying luminescent properties and self-assembling capabilities. This research opens avenues for creating new luminescent materials for various applications (Moyano et al., 2013).
Properties
IUPAC Name |
1-benzyl-4-chloro-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZFPUGDYPQSSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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